Methyl(S)-2-amino-2-(4-bromo-2-chlorophenyl)acetatehcl
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Overview
Description
Methyl(S)-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride is a chemical compound with significant interest in various fields of research. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which can influence its reactivity and interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride typically involves multi-step organic synthesis. One common method includes the esterification of 4-bromo-2-chlorophenylacetic acid with methanol in the presence of sulfuric acid to form the methyl ester . This ester is then subjected to amination reactions to introduce the amino group, followed by hydrochloride salt formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl(S)-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl(S)-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Profenofos: An organophosphate insecticide with a similar bromine and chlorine substitution pattern.
4-Bromo-2-chlorophenol: A metabolite of profenofos with similar structural features.
Uniqueness
Methyl(S)-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C9H9BrClNO2 |
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Molecular Weight |
278.53 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(4-bromo-2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3/t8-/m0/s1 |
InChI Key |
JCINQTDNOOBEFI-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=C(C=C(C=C1)Br)Cl)N |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Br)Cl)N |
Origin of Product |
United States |
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